1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
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Overview
Description
The compound you mentioned contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene and its derivatives are essential in various fields, including medicinal chemistry, material science, and industrial chemistry . They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of four carbon atoms and one sulfur atom . Various substitutions on the thiophene ring can lead to a wide range of derivatives with different properties and applications .Chemical Reactions Analysis
Thiophene and its derivatives can undergo various chemical reactions. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Microwave-promoted Synthesis and Biological Activities
A study by Özil et al. (2015) discussed the microwave-promoted synthesis of fused and non-fused 1,2,4-triazole derivatives, which were then evaluated for antimicrobial, anti-lipase, and antiurease activities. These compounds are prepared from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate, undergoing several transformation steps to form [1,2,4]triazolo-[3,4-b][1,3,4]thiadiazole derivatives among others (Özil, Bodur, Ülker, & Kahveci, 2015).
Antitumor Activities of Thiazolyl Urea Derivatives
Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives and evaluated their structures and antitumor activities. The study demonstrated promising antitumor properties of these compounds (Ling, Xin, Zhong, & Jian‐xin, 2008).
Novel Triazolo-Thiadiazole Derivatives
Another study focused on the synthesis of novel 3,6-bis(1,2,3-triazolyl)-s-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, with their structures established by various spectroscopic methods. This illustrates the chemical versatility and potential for further functionalization of similar compounds (Dong & Wang, 2005).
Antifungal Activity
Research by Mishra et al. (2000) highlighted the synthesis of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, which showed significant antifungal activity against A. niger and F. oxyporum. This study underscores the potential of these compounds in developing antifungal agents (Mishra, Singh, & Wahab, 2000).
Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
A study by Mohamed (2021) involved the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, exploring some of their reactions for scientific applications. These compounds represent another facet of the research on thiazolo[3,2-a]pyridine derivatives, illustrating their structural diversity and potential applications (Mohamed, 2021).
Mechanism of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Thiazole derivatives also possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
Properties
IUPAC Name |
1-cycloheptyl-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS2/c24-17(20-13-6-3-1-2-4-7-13)19-10-9-14-12-26-18-21-16(22-23(14)18)15-8-5-11-25-15/h5,8,11-13H,1-4,6-7,9-10H2,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFNGVPGKPAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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